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Compound of Interest

Compound Name: T-1105

Cat. No.: B1682577 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing T-1105, a broad-spectrum

antiviral agent, in the study of Zika virus (ZIKV) replication. This document includes detailed

protocols for key in vitro experiments, a summary of reported efficacy data, and a visualization

of the compound's mechanism of action.

Introduction to T-1105 and Zika Virus
Zika virus (ZIKV) is a mosquito-borne flavivirus that has emerged as a significant global health

concern, primarily due to its association with congenital microcephaly and other neurological

disorders.[1][2] As there are currently no approved vaccines or specific antiviral therapies for

ZIKV infection, the development of effective countermeasures is a high priority.[1][3][4]

T-1105 is a pyrazinecarboxamide derivative and a structural analogue of T-705 (Favipiravir).[1]

Both T-1105 and T-705 have demonstrated broad-spectrum antiviral activity against a variety of

RNA viruses.[1][3][5] The proposed mechanism of action involves the intracellular conversion of

the compound into its active triphosphate form, which then acts as a competitive inhibitor of the

viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral genome

replication.[1] In the context of Zika virus, the target of T-1105 is the non-structural protein 5

(NS5), which possesses RdRp activity essential for viral replication.

Quantitative Data Summary

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1682577?utm_src=pdf-interest
https://www.benchchem.com/product/b1682577?utm_src=pdf-body
https://www.benchchem.com/product/b1682577?utm_src=pdf-body
https://journals.asm.org/doi/10.1128/aac.00894-21
https://pmc.ncbi.nlm.nih.gov/articles/PMC5357303/
https://journals.asm.org/doi/10.1128/aac.00894-21
https://pmc.ncbi.nlm.nih.gov/articles/PMC7783101/
https://pubmed.ncbi.nlm.nih.gov/32796069/
https://www.benchchem.com/product/b1682577?utm_src=pdf-body
https://journals.asm.org/doi/10.1128/aac.00894-21
https://www.benchchem.com/product/b1682577?utm_src=pdf-body
https://journals.asm.org/doi/10.1128/aac.00894-21
https://pmc.ncbi.nlm.nih.gov/articles/PMC7783101/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7565630/
https://journals.asm.org/doi/10.1128/aac.00894-21
https://www.benchchem.com/product/b1682577?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Several studies have evaluated the in vitro efficacy of T-1105 and its analogue T-705 against

Zika virus. The following table summarizes the key quantitative data from this research.

Compo
und

Virus
Strain

Cell
Line

EC₅₀
(µM)

IC₅₀
(µM)

CC₅₀
(µM)

Selectiv
ity
Index
(SI)

Referen
ce

T-1105 SZ01 Vero
97.5 ±

6.8
- > 3000 > 30.8 [1][6][7]

T-705

(Favipira

vir)

SZ01 Vero
110.9 ±

13.1
- > 3000 > 27.1 [1][6][7]

T-705

(Favipira

vir)

- VeroE6 -

6.934 to

34.73

(µg/mL)

> 100

(µg/mL)
- [5]

T-705

(Favipira

vir)

Five

distinct

strains

Vero - 35 ± 14 - - [8]

T-705

(Favipira

vir)

- HUH-7 236.5 - - - [9]

EC₅₀ (50% effective concentration) and IC₅₀ (50% inhibitory concentration) values represent

the concentration of the compound required to inhibit viral replication by 50%. CC₅₀ (50%

cytotoxic concentration) is the concentration that reduces cell viability by 50%. The Selectivity

Index (SI) is the ratio of CC₅₀ to EC₅₀ or IC₅₀, with higher values indicating greater selectivity

for antiviral activity over cytotoxicity.

Mechanism of Action of T-1105
T-1105 exerts its antiviral effect by targeting the Zika virus RNA-dependent RNA polymerase

(NS5). The proposed mechanism is a multi-step process that occurs within the host cell.
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Caption: Mechanism of action of T-1105 against Zika virus.

Experimental Protocols
The following are detailed protocols for key experiments to assess the antiviral activity of T-
1105 against Zika virus in vitro.

Viral Plaque Reduction Assay
This assay is the gold standard for quantifying infectious virus particles and assessing the

ability of a compound to inhibit viral infectivity.

Materials:

Vero cells (or other susceptible cell line)

Zika virus stock of known titer

T-1105

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution
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Trypsin-EDTA

SeaPlaque Agarose or Carboxymethylcellulose (CMC)

Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

Phosphate Buffered Saline (PBS)

6-well or 12-well cell culture plates

Protocol:

Cell Seeding: Seed Vero cells in 6-well or 12-well plates at a density that will result in a

confluent monolayer the next day. Incubate at 37°C with 5% CO₂.

Compound Preparation: Prepare serial dilutions of T-1105 in DMEM.

Virus Dilution: Dilute the Zika virus stock in DMEM to a concentration that will produce 50-

100 plaques per well.

Infection:

Wash the confluent cell monolayer with PBS.

In separate tubes, mix the diluted virus with each concentration of T-1105 (and a no-drug

control).

Add the virus-compound mixture to the respective wells.

Incubate for 1-2 hours at 37°C with gentle rocking every 15-20 minutes to allow for viral

adsorption.

Agarose/CMC Overlay:

Prepare a 2X DMEM solution with 4% FBS.

Prepare a 1.2% solution of SeaPlaque Agarose or 2.4% CMC in water and autoclave.

Cool the agarose/CMC to 42°C and mix it 1:1 with the 2X DMEM.
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Aspirate the virus inoculum from the wells and gently add the agarose/CMC overlay.

Allow the overlay to solidify at room temperature.

Incubation: Incubate the plates at 37°C with 5% CO₂ for 3-5 days, or until plaques are

visible.

Staining:

Fix the cells by adding 10% formalin for at least 30 minutes.

Gently remove the agarose/CMC overlay.

Stain the cell monolayer with Crystal Violet solution for 15-20 minutes.

Wash the plates with water and allow them to dry.

Data Analysis: Count the number of plaques in each well. The percentage of plaque

reduction is calculated relative to the no-drug control. The IC₅₀ value is determined by

plotting the percentage of plaque reduction against the log of the T-1105 concentration and

fitting the data to a dose-response curve.
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Caption: Workflow for a Zika virus plaque reduction assay.

Viral Yield Reduction Assay
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This assay measures the effect of a compound on the production of new infectious virus

particles.

Materials:

Same as for Plaque Reduction Assay.

Microcentrifuge tubes.

Protocol:

Cell Seeding and Compound Treatment: Seed cells in a multi-well plate and prepare serial

dilutions of T-1105 as described for the plaque assay.

Infection: Infect the cells with Zika virus at a specific multiplicity of infection (MOI), for

example, 0.1.

Incubation: Incubate the infected cells in the presence of the different concentrations of T-
1105 for a full replication cycle (e.g., 24-48 hours).

Harvesting Supernatant: After incubation, collect the cell culture supernatant from each well.

Titer Determination: Determine the viral titer in each supernatant sample by performing a

plaque assay (as described above) or a TCID₅₀ assay.

Data Analysis: The reduction in viral yield is calculated by comparing the viral titers from the

T-1105-treated wells to the no-drug control well. The EC₅₀ value is determined by plotting the

percentage of viral yield reduction against the log of the T-1105 concentration.

RT-qPCR for Viral RNA Quantification
This assay quantifies the amount of viral RNA, providing a measure of viral replication.

Materials:

Zika virus-infected cells treated with T-1105.

RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit).
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Reverse transcriptase.

qPCR master mix.

Zika virus-specific primers and probe.

RT-qPCR instrument.

Protocol:

Sample Preparation: Infect cells with Zika virus in the presence of serial dilutions of T-1105
and incubate for a defined period (e.g., 24 hours).

RNA Extraction: Extract total RNA from the cells or the supernatant using a commercial RNA

extraction kit according to the manufacturer's instructions.

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse

transcriptase.

qPCR:

Set up the qPCR reaction with the cDNA, qPCR master mix, and Zika virus-specific

primers and probe.

Run the reaction on a real-time PCR instrument.

Data Analysis: Quantify the viral RNA levels based on the Ct values. The reduction in viral

RNA is calculated relative to the no-drug control. The EC₅₀ value can be determined from a

dose-response curve.

Cell Viability (Cytotoxicity) Assay (MTT Assay)
This assay is crucial for determining the cytotoxic effects of the compound on the host cells.

Materials:

Vero cells (or other relevant cell line).

T-1105.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1682577?utm_src=pdf-body
https://www.benchchem.com/product/b1682577?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DMEM with FBS.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

96-well plates.

Microplate reader.

Protocol:

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

Compound Treatment: Add serial dilutions of T-1105 to the wells. Include a "cells only"

control (no compound) and a "blank" control (no cells).

Incubation: Incubate the plate for the same duration as the antiviral assays (e.g., 48-72

hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this

time, viable cells will convert the yellow MTT to purple formazan crystals.

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability for each compound concentration

relative to the "cells only" control. The CC₅₀ value is determined from the dose-response

curve.

Conclusion
T-1105 has demonstrated promising in vitro activity against Zika virus, warranting further

investigation as a potential therapeutic agent. The protocols provided in these application notes

offer a standardized approach for researchers to evaluate the antiviral efficacy and cytotoxicity
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of T-1105 and other potential Zika virus inhibitors. Consistent and reproducible data generated

from these assays are essential for the preclinical development of new antiviral drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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